molecular formula C11H16ClN3O B1395199 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine CAS No. 1220036-29-2

6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine

Cat. No. B1395199
M. Wt: 241.72 g/mol
InChI Key: HCEZMHMJCORFKK-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine, also known as 6-chloro-N-methyl-N-(tetrahydropyran-4-ylmethyl)-4-pyrimidinamine, is an organic compound that is used for a variety of applications, including synthesis, scientific research, and drug development. This compound is a derivative of pyrimidine, and is formed from the reaction of a pyrimidine ring with an alkyl halide. It can be used as a starting material for the synthesis of a variety of compounds, and is also used in the production of pharmaceuticals. In addition, it is used as an intermediate in the synthesis of other compounds, and as a reagent for the preparation of various derivatives.

Scientific Research Applications

  • Cognitive Disorders Research

    • A derivative of the compound, PF-04447943, has been used as a selective brain penetrant PDE9A inhibitor. It's shown promise in elevating central cGMP levels in the brain and CSF of rodents, exhibiting procognitive activity in several rodent models, and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials confirm its tolerability in humans and its ability to elevate cGMP in cerebral spinal fluid, making it a quality pharmacological tool for testing clinical hypotheses in disease states associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).
  • Corrosion Inhibition

    • Pyrazolopyridine derivatives, including compounds related to 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine, have been synthesized and investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These derivatives have shown mixed-type behavior in potentiodynamic polarization data (Dandia et al., 2013).
  • Insecticidal and Acaricidal Applications

    • Novel pyrimidinamine derivatives containing phenyloxazole moiety, which are structurally related to the compound , have been designed and synthesized. Some of these compounds exhibited significant insecticidal activities against certain pests, with certain derivatives showing potency superior to commercial insecticides (Zhang et al., 2019).
  • Calcium Channel Antagonist Activity

    • Research into symmetrical and asymmetrical 1,4-dihydropyridines with structural similarities to 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine has been conducted. These compounds have demonstrated moderate to weak effects as calcium channel blockers, a key area in cardiovascular drug development (Shahrisa et al., 2011).
  • Photonic Device Applications

    • Organic glass-forming styryl derivatives of 2(2,6-substituted-4H-pyran-4-ylidene)-malononitrile, which share structural elements with the compound, have been synthesized and investigated for their fluorescence properties. These compounds have potential applications in photonic devices due to their good fluorescence properties and high glass transition temperatures (Vembris et al., 2012).

properties

IUPAC Name

6-chloro-N-methyl-N-(oxan-4-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15(7-9-2-4-16-5-3-9)11-6-10(12)13-8-14-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEZMHMJCORFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151309
Record name 6-Chloro-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine

CAS RN

1220036-29-2
Record name 6-Chloro-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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